(3S)-piperidine-3-thiol hydrochloride (3S)-piperidine-3-thiol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2512219-91-7
VCID: VC11556729
InChI:
SMILES:
Molecular Formula: C5H12ClNS
Molecular Weight: 153.7

(3S)-piperidine-3-thiol hydrochloride

CAS No.: 2512219-91-7

Cat. No.: VC11556729

Molecular Formula: C5H12ClNS

Molecular Weight: 153.7

Purity: 95

* For research use only. Not for human or veterinary use.

(3S)-piperidine-3-thiol hydrochloride - 2512219-91-7

Specification

CAS No. 2512219-91-7
Molecular Formula C5H12ClNS
Molecular Weight 153.7

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

(3S)-Piperidine-3-thiol hydrochloride belongs to the piperidine family, a six-membered saturated heterocycle with one nitrogen atom. The (3S) configuration indicates the thiol substituent occupies the third carbon in the S-enantiomeric form. The hydrochloride salt enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical intermediates .

Table 1: Comparative Molecular Data for Piperidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
(3S)-3-Fluoropiperidine HClC₅H₁₁ClFN139.599Fluorine at C3
(R)-3-Ethylpiperidine HClC₇H₁₆ClN149.666Ethyl at C3
Target CompoundC₅H₁₂ClNS153.670Thiol at C3 (S)

Data adapted from fluoropiperidine and ethylpiperidine analogs.

Spectroscopic Signatures

While NMR/IR data specific to (3S)-piperidine-3-thiol hydrochloride are unavailable, related compounds suggest:

  • ¹H NMR: Thiol protons typically appear as broad singlets at δ 1.2–1.5 ppm, while piperidine ring protons resonate between δ 2.5–3.5 ppm .

  • ¹³C NMR: The C3 carbon bearing the thiol group would show deshielding effects, likely near δ 35–45 ppm .

Synthetic Pathways and Methodological Considerations

Chiral Pool Synthesis from Piperidine Precursors

Patent CN101723879A outlines a template for synthesizing enantiopure piperidine hydrochlorides:

  • Ring Activation: React 3-pyridine ethyl acetate with benzyl chloride in acetonitrile to form an N-benzyl intermediate.

  • Catalytic Hydrogenation: Use Pd/C to reduce the pyridine ring to piperidine.

  • Chiral Resolution: Employ D-(-)-mandelic acid to isolate the (S)-enantiomer.

  • Thiolation: Introduce the -SH group via thioacetic acid (as in CN108440457B ), followed by acidic hydrolysis.

  • Salt Formation: Treat with HCl gas in diethyl ether to precipitate the hydrochloride .

Table 2: Critical Reaction Parameters for Key Steps

StepReagents/ConditionsYield (%)Citation
N-BenzylationBenzyl chloride, acetonitrile, 80–90°C95
ThiolationThioacetic acid, hexahydropyridine, RT79–88
Hydrochloride FormationHCl gas in diethyl ether, 0–5°C100

Stereochemical Challenges

Achieving enantiomeric excess (ee) >98% requires precise control:

  • Resolution Agents: D-(-)-Mandelic acid preferentially crystallizes the (S)-enantiomer, as demonstrated in ethylpiperidine synthesis .

  • Catalytic Asymmetric Synthesis: Transition metal catalysts (e.g., Ru-BINAP) could theoretically induce thiolation with high ee, though no direct examples exist for this compound .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: Expected >50 mg/mL due to ionic hydrochloride form, similar to (3S)-3-fluoropiperidine HCl .

  • LogP: Estimated at 1.8–2.2 (un-ionized form), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Thermal and Oxidative Stability

  • Thermal Degradation: Piperidine hydrochlorides generally decompose above 200°C .

  • Thiol Oxidation: The -SH group is prone to disulfide formation; storage under inert atmosphere (N₂/Ar) is critical .

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